(Z)-6-hydroxy-2-((E)-3-(2-methoxyphenyl)allylidene)benzofuran-3(2H)-one
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Description
(Z)-6-hydroxy-2-((E)-3-(2-methoxyphenyl)allylidene)benzofuran-3(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Moracin M and is a natural product isolated from the root bark of Morus alba L. (white mulberry).
Scientific Research Applications
- The compound’s benzofuran core contains a hydroxyl group, which contributes to its antioxidant properties. Researchers have explored its potential as a natural antioxidant in food preservation and health supplements .
- The (Z)-6-hydroxy-2-((E)-3-(2-methoxyphenyl)allylidene)benzofuran-3(2H)-one structure suggests anti-inflammatory potential. Investigations into its ability to modulate inflammatory pathways may lead to novel therapeutic agents for conditions like arthritis and inflammatory diseases .
- Benzofuran derivatives have attracted attention in cancer research due to their cytotoxic effects. This compound’s unique structure could be explored for its potential to inhibit cancer cell growth or induce apoptosis .
- The compound resembles a substructure found in bornylane (also known as camphanylane), a common natural product. Bornylane serves as an intermediate in organic synthesis and is used in the preparation of various compounds .
- The compound’s chiral centers make it suitable for asymmetric synthesis. Researchers have investigated similar structures as chiral auxiliaries in enantioselective reactions, particularly in the synthesis of pharmaceuticals .
- By modifying the substituents on the benzofuran ring, scientists can explore its pharmacological potential. Rational design and synthesis of analogs may yield compounds with improved bioactivity .
- Benzofuran derivatives often contribute to the aroma and flavor of natural products. Understanding the compound’s olfactory properties could have applications in perfumery and food flavoring .
- Researchers can assess the compound’s interaction with enzymes, receptors, and cellular targets. High-throughput screening may reveal unexpected biological activities, leading to new drug candidates .
Antioxidant Activity
Anti-Inflammatory Effects
Cancer Research
Natural Product Synthesis
Chiral Auxiliaries
Medicinal Chemistry
Natural Fragrance and Flavor
Biological Activity Screening
properties
IUPAC Name |
(2Z)-6-hydroxy-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-21-15-7-3-2-5-12(15)6-4-8-16-18(20)14-10-9-13(19)11-17(14)22-16/h2-11,19H,1H3/b6-4+,16-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYOJXMBKGPQDE-DIBUEWCDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC=C2C(=O)C3=C(O2)C=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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